2,3,4,5,6-Pentabromethylbenzol

Übersicht

Beschreibung

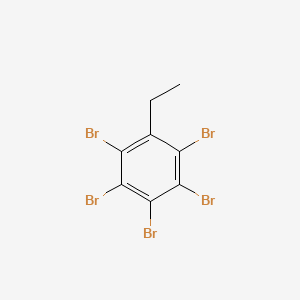

2,3,4,5,6-Pentabromoethylbenzene is an organic compound with the molecular formula C8H5Br5. It is a solid with a high bromine content (80 wt %) and a melting point of 136-138°C . This compound is primarily used as a flame retardant due to its high bromine content, which makes it effective in inhibiting combustion .

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentabromoethylbenzene has several applications in scientific research and industry:

Flame Retardants: It is widely used in the production of flame-retardant materials, including epoxy resins, acrylonitrile butadiene styrene (ABS) plastics, and urethane foams.

Environmental Studies: The compound is used as a reference standard in environmental analysis to study the presence and effects of brominated flame retardants in various environmental samples.

Wirkmechanismus

Target of Action

2,3,4,5,6-Pentabromoethylbenzene is a simple aromatic halogenated organic compound It’s known that halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .

Mode of Action

As a halogenated organic compound, it is generally unreactive

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Result of Action

It’s known to be toxic and an irritant , suggesting that it could have adverse effects at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,5,6-Pentabromoethylbenzene. For instance, its insolubility in water could affect its behavior in aqueous environments . Additionally, it’s recommended to store this compound in a refrigerator , suggesting that temperature could influence its stability.

Biochemische Analyse

Biochemical Properties

Pentabromoethylbenzene plays a significant role in biochemical reactions, particularly as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. Notably, pentabromoethylbenzene binds with the retinoid X receptor α (RXRα) but not with peroxisome proliferator receptor γ (PPARγ) . This interaction enhances the activity of the RXRα/PPARγ heterodimer, influencing adipogenesis and lipid metabolism.

Cellular Effects

Pentabromoethylbenzene affects various cell types and cellular processes. It has been shown to induce adipogenesis in 3T3-L1 cells at nanomolar concentrations . This compound influences cell signaling pathways, including the AMP-activated protein kinase (AMPK) and phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT) pathways, leading to increased lipid storage and adipocyte hypertrophy . Additionally, pentabromoethylbenzene can alter gene expression related to lipid metabolism and adipogenesis.

Molecular Mechanism

The molecular mechanism of pentabromoethylbenzene involves its binding interactions with biomolecules and subsequent changes in gene expression. Pentabromoethylbenzene binds to RXRα, enhancing the activity of the RXRα/PPARγ heterodimer . This interaction tightens the binding of the heterodimer to PPAR response elements, promoting adipogenesis. Furthermore, pentabromoethylbenzene disrupts the AMPK and PI3K/AKT signaling pathways, contributing to its obesogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentabromoethylbenzene change over time. Studies have shown that pentabromoethylbenzene undergoes hydroxylation when exposed to UV irradiation, leading to the formation of hydroxylated transformation products . These transformation products exhibit different biochemical properties and may have varying long-term effects on cellular function. The stability and degradation of pentabromoethylbenzene and its transformation products are crucial factors in understanding its temporal effects.

Dosage Effects in Animal Models

The effects of pentabromoethylbenzene vary with different dosages in animal models. At low doses, pentabromoethylbenzene induces adipogenesis and lipid accumulation in adipose tissue . At higher doses, it may exhibit toxic effects, including disruption of metabolic pathways and adverse impacts on liver function. The threshold effects and toxicological profile of pentabromoethylbenzene are essential considerations in evaluating its safety.

Metabolic Pathways

Pentabromoethylbenzene is involved in metabolic pathways related to lipid metabolism and adipogenesis. It interacts with enzymes such as RXRα and PPARγ, influencing the expression of genes involved in lipid storage and adipocyte differentiation . Additionally, pentabromoethylbenzene affects metabolic flux and metabolite levels, contributing to its obesogenic effects.

Transport and Distribution

Within cells and tissues, pentabromoethylbenzene is transported and distributed through interactions with transporters and binding proteins. It is primarily localized in adipose tissue, where it accumulates and exerts its effects on lipid metabolism . The transport and distribution of pentabromoethylbenzene are critical factors in understanding its bioavailability and potential health impacts.

Subcellular Localization

Pentabromoethylbenzene exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with RXRα and PPARγ . The subcellular localization of pentabromoethylbenzene is directed by targeting signals and post-translational modifications, which determine its compartmentalization and subsequent biochemical effects.

Vorbereitungsmethoden

2,3,4,5,6-Pentabromoethylbenzene is typically synthesized through the Friedel-Crafts-catalyzed bromination of ethyl benzene in an inert solvent . The reaction involves the use of bromine and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution of hydrogen atoms on the benzene ring with bromine atoms. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

2,3,4,5,6-Pentabromoethylbenzene is relatively unreactive due to the presence of multiple bromine atoms, which reduce the reactivity of the benzene ring . it can undergo certain types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to its stability.

Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

2,3,4,5,6-Pentabromoethylbenzene can be compared with other brominated flame retardants:

Hexabromobenzene: Similar in its use as a flame retardant, but with a different bromine content and molecular structure.

1,2,3,4,5-Pentabromobenzene: Another brominated compound with similar applications but differing in the position of bromine atoms on the benzene ring.

Tetrabromobisphenol A: Widely used in electronics and plastics, but with a different chemical structure and mechanism of action.

These comparisons highlight the unique properties of 2,3,4,5,6-Pentabromoethylbenzene, particularly its high bromine content and specific applications in flame retardancy .

Biologische Aktivität

2,3,4,5,6-Pentabromoethylbenzene (PBEB) is a highly brominated aromatic compound known for its applications as a flame retardant. Its biological activity has garnered attention due to its potential environmental impacts and implications for human health. This article explores the biological activity of PBEB, including its persistence in the environment, interaction with biological systems, and potential toxicity.

PBEB has the molecular formula C₈H₅Br₅ and is characterized by five bromine atoms substituted on the ethylbenzene framework. The compound appears as a solid at room temperature, with a melting point of 136-138 °C and an estimated boiling point around 367.74 °C. Its density is approximately 2.8012 g/cm³, contributing to its relative stability and low reactivity under standard conditions .

Environmental Persistence and Bioaccumulation

PBEB is classified as a persistent organic pollutant due to its resistance to degradation in the environment. Studies have shown that PBEB can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects. For instance, concentrations of PBEB were detected in sediment samples from e-waste recycling sites, indicating significant environmental contamination .

Table 1: Comparison of Brominated Compounds

| Compound Name | Molecular Formula | Bromine Atoms | Unique Characteristics |

|---|---|---|---|

| 2,3,4,5,6-Pentabromoethylbenzene | C₈H₅Br₅ | 5 | Highly brominated; used as a flame retardant |

| Hexabromobenzene | C₆H₃Br₆ | 6 | Used as a flame retardant; highly persistent |

| Tetrabromobisphenol A | C₁₂H₈Br₄O | 4 | Used in flame retardants; different structural properties |

| Decabromodiphenyl ether | C₁₂Br₁₀O | 10 | Commonly used as a flame retardant; highly persistent |

Toxicological Studies

Research indicates that PBEB may interact negatively with biological systems due to its lipophilicity and potential for endocrine disruption. The compound's high bromine content suggests that it may interfere with hormonal functions in organisms. A study highlighted that exposure to PBEB could lead to alterations in reproductive and developmental processes in aquatic species .

Case Study: Impact on Aquatic Organisms

A case study examined the effects of PBEB on fish populations in contaminated waters. Results indicated that fish exposed to PBEB exhibited altered hormone levels and reproductive behaviors compared to control groups. This disruption raises concerns about the implications for population dynamics and ecosystem health .

Photodegradation Studies

The photodegradation kinetics of PBEB have been studied under various conditions. Research found that degradation rates were influenced by light wavelength and solvent type. The degradation followed first-order kinetics, with rates varying significantly across different wavelengths:

- 180-400 nm :

- 334-365 nm :

- 400-700 nm :

These findings suggest that while PBEB is persistent, it can degrade under specific environmental conditions.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentabromo-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXCDIQXHJNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br5 | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021782 | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water. (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

85-22-3 | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromoethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5,6-Pentabromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentabromoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697LYO57KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2,3,4,5,6-PENTABROMOETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20847 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.